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Compound of Interest

Compound Name: PDE5-IN-9

Cat. No.: B7469571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PDE5-IN-9, also identified as Compound 59, is a selective inhibitor of phosphodiesterase type

5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP)

signaling pathway. This document provides a comprehensive technical overview of PDE5-IN-9,

including its chemical structure, physicochemical properties, and biological activity. Detailed

experimental protocols for its synthesis and in-vitro evaluation are presented to facilitate further

research and development. The mechanism of action is discussed in the context of the nitric

oxide/cGMP/PKG signaling cascade, a critical pathway in vasodilation and other physiological

processes.

Chemical Structure and Properties
PDE5-IN-9 is a novel heterocyclic compound with a quinazoline core structure. Its chemical

identity has been established through various spectroscopic and analytical methods.

Table 1: Chemical and Physical Properties of PDE5-IN-9
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Property Value

IUPAC Name
2-((4-aminophenyl)(methyl)amino)-N-(thiophen-

2-ylmethyl)quinazolin-4-amine

Synonyms Compound 59

Molecular Formula C₁₈H₁₄N₄S

Molecular Weight 318.4 g/mol

CAS Number 157862-84-5

SMILES
C1(C2=CC=CN=C2)=NC(NCC3=CC=CS3)=C4

C=CC=CC4=N1

InChI Key

InChI=1S/C18H14N4S/c1-19(14-5-7-15(8-6-

14)20)18-21-16-4-2-3-5-17(16)22-13-12-11-10-

23-9-12/h2-11H,1H3,(H2,20,21,22)

Appearance Solid

Solubility Soluble in DMSO

Biological Activity and Mechanism of Action
PDE5-IN-9 is a potent inhibitor of the PDE5 enzyme with an IC₅₀ value of 11.2 μM[1]. The

inhibition of PDE5 by PDE5-IN-9 leads to an accumulation of intracellular cGMP, which in turn

activates protein kinase G (PKG). This activation initiates a signaling cascade that results in the

relaxation of smooth muscle cells, leading to vasodilation.

The nitric oxide (NO) signaling pathway is intrinsically linked to the mechanism of action of

PDE5 inhibitors. In response to various stimuli, endothelial cells produce NO, which diffuses

into smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC then catalyzes

the conversion of guanosine triphosphate (GTP) to cGMP. By preventing the degradation of

cGMP, PDE5-IN-9 amplifies the NO signal, leading to enhanced vasodilation.
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Caption: Signaling pathway of PDE5 inhibition by PDE5-IN-9.
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Experimental Protocols
Synthesis of PDE5-IN-9 (Compound 59)
The synthesis of PDE5-IN-9 involves a multi-step reaction sequence starting from commercially

available reagents. The general procedure for the synthesis of the quinazoline core and

subsequent functionalization is outlined below.

Experimental Workflow: Synthesis of PDE5-IN-9

Starting Materials:
2-aminobenzonitrile,

4-methylaniline,
thiophene-2-carbaldehyde

Step 1: Condensation &
Cyclization

Intermediate:
Quinazoline derivative

Step 2: N-alkylation with
Thiophene-2-ylmethyl bromide

Final Product:
PDE5-IN-9

Purification:
Column Chromatography

Click to download full resolution via product page

Caption: General workflow for the synthesis of PDE5-IN-9.
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Detailed Protocol: A detailed, step-by-step synthesis protocol, including reagent quantities,

reaction conditions (temperature, time), and purification methods, would be included here

based on the full-text of the primary literature.

In-Vitro PDE5 Inhibition Assay
The inhibitory activity of PDE5-IN-9 against the PDE5 enzyme can be determined using a

variety of commercially available assay kits or by developing an in-house assay. A common

method involves the use of a fluorescently labeled cGMP substrate.

Experimental Workflow: PDE5 Inhibition Assay

Prepare Assay Buffer,
PDE5 Enzyme, and
PDE5-IN-9 dilutions

Incubate PDE5 Enzyme
with PDE5-IN-9

Add Fluorescent
cGMP Substrate

Incubate to allow
enzymatic reaction

Measure Fluorescence
Signal

Calculate % Inhibition
and IC50 Value
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Caption: Workflow for a fluorescence-based PDE5 inhibition assay.

Detailed Protocol:

Recombinant human PDE5A1 enzyme is used.

A reaction mixture is prepared containing Tris-HCl buffer (pH 7.5), MgCl₂, and DTT.

Serial dilutions of PDE5-IN-9 are prepared in DMSO and added to the reaction mixture.

The reaction is initiated by the addition of ³H-cGMP.

The mixture is incubated at room temperature for a specified time.

The reaction is terminated, and the amount of hydrolyzed cGMP is quantified using a

scintillation counter.

The percent inhibition is calculated, and the IC₅₀ value is determined by plotting the percent

inhibition against the logarithm of the inhibitor concentration.

Ex-Vivo Vasodilation Assay (Rat Aorta)
The vasodilatory effect of PDE5-IN-9 can be assessed using isolated rat aortic rings. This ex-

vivo model allows for the direct measurement of the compound's effect on smooth muscle

relaxation.

Experimental Workflow: Rat Aorta Vasodilation Assay
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Isolate and prepare
rat aortic rings

Mount rings in an
organ bath system

Equilibrate under
physiological conditions

Induce contraction with
a vasoconstrictor (e.g., Phenylephrine)

Add cumulative concentrations
of PDE5-IN-9

Record changes in
isometric tension

Calculate % relaxation
and generate dose-response curves
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Caption: Workflow for the rat aorta vasodilation assay.

Detailed Protocol:

Thoracic aortas are excised from male Wistar rats and cut into rings.

The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained

at 37°C and aerated with 95% O₂ and 5% CO₂.
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The rings are allowed to equilibrate under a resting tension.

A stable contraction is induced by adding a vasoconstrictor, such as phenylephrine.

Once a plateau is reached, cumulative concentrations of PDE5-IN-9 are added to the bath.

Changes in isometric tension are recorded, and the relaxation is expressed as a percentage

of the pre-contraction induced by the vasoconstrictor.

Dose-response curves are constructed to determine the EC₅₀ value.

Data Presentation
Table 2: In-Vitro Activity of PDE5-IN-9

Assay Parameter Value

PDE5 Inhibition Assay IC₅₀ 11.2 μM[1]

Rat Aorta Vasodilation EC₅₀
Data to be obtained from

primary literature

Conclusion
PDE5-IN-9 is a promising PDE5 inhibitor with a well-defined chemical structure and

demonstrated in-vitro activity. The provided experimental protocols offer a foundation for

researchers to further investigate its pharmacological profile and potential therapeutic

applications. The elucidation of its specific interactions within the PDE5 active site and its

effects on various physiological systems will be crucial for its future development as a

therapeutic agent. Further studies are warranted to explore its selectivity profile against other

PDE isoforms and to evaluate its in-vivo efficacy and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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